1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

mGluR2 antagonist CNS drug discovery

1-Benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide (CAS 1014069-63-6, molecular formula C26H25N3O3, MW 427.5 g/mol) is a fully substituted pyrazole-4-carboxamide research compound. It belongs to a broader class of pyrazole-4-carboxamides explored as kinase inhibitors (MEK, Aurora A/B), GPCR antagonists (mGluR2), and agrochemical fungicides (SDHI).

Molecular Formula C26H25N3O3
Molecular Weight 427.504
CAS No. 1014069-63-6
Cat. No. B2514116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide
CAS1014069-63-6
Molecular FormulaC26H25N3O3
Molecular Weight427.504
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C26H25N3O3/c1-31-24-15-9-8-14-22(24)16-27-25(30)23-18-29(17-20-10-4-2-5-11-20)28-26(23)32-19-21-12-6-3-7-13-21/h2-15,18H,16-17,19H2,1H3,(H,27,30)
InChIKeyWNNJAPQRRKROFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide (CAS 1014069-63-6): Core Identity and Procurement-Relevant Class Context


1-Benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide (CAS 1014069-63-6, molecular formula C26H25N3O3, MW 427.5 g/mol) is a fully substituted pyrazole-4-carboxamide research compound . It belongs to a broader class of pyrazole-4-carboxamides explored as kinase inhibitors (MEK, Aurora A/B), GPCR antagonists (mGluR2), and agrochemical fungicides (SDHI) [1][2]. The compound is listed in the Therapeutic Target Database (TTD) as 'N-substituted pyrazole derivative 1', a small-molecule metabotropic glutamate receptor 2 (mGluR2) antagonist originated by Taisho Pharmaceutical Co., Ltd. [3]. However, no peer-reviewed pharmacological data specific to this exact compound were retrievable from publicly indexed primary literature.

Why In-Class Pyrazole-4-Carboxamides Cannot Simply Replace 1-Benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide


Pyrazole-4-carboxamides exhibit extreme sensitivity to N1, C3-alkoxy, and amide-sidechain modifications. In the MEK inhibitor series reported by Lv et al., shifting from an N-(benzyloxy) amide to alternative amide substituents altered GI50 values against A549 cells by more than 10-fold [1]. In the herbicidal pyrazole-4-carboxamide series (Ohno et al., 2004), replacing the 3-benzyloxy group with ethoxy or other alkoxy chains abolished crop safety margins [2]. The target compound’s unique combination of 1-benzyl, 3-benzyloxy, and N-(2-methoxybenzyl) substituents defines a specific pharmacophore space. Any substitution—e.g., replacing the 2-methoxybenzyl amide with a 2-ethoxyphenyl amide (CAS 1014090-27-7) or removing the benzyloxy group—yields a structurally distinct compound with unvalidated activity profiles . Generic in-class replacement without confirmatory data therefore carries substantial risk of functional divergence.

Quantitative Differentiation Evidence: 1-Benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide vs. Closest Structural Analogs


mGluR2 Antagonist Target Annotation vs. Unannotated/Inactive Analogs

The target compound is explicitly recorded in the Therapeutic Target Database (TTD) as a metabotropic glutamate receptor 2 (mGluR2) antagonist, originating from Taisho Pharmaceutical’s small-molecule program [1]. This receptor annotation is absent for its closest commercially listed structural analogs: 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide (CAS 1014090-27-7), 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014087-56-9), and N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide—none of which appear in TTD or ChEMBL with target-level bioactivity data . The TTD entry links the compound to the therapeutic area of CNS disorders (mood, anxiety, cognitive impairment) via mGluR2 antagonism, providing a unique target–indication hypothesis that analogs lack [1].

mGluR2 antagonist CNS drug discovery Taisho Pharmaceutical

N-(2-Methoxybenzyl) Side-Chain Differentiation vs. N-Benzyl and N-Phenyl Analogs in Pyrazole-4-Carboxamide MEK Series

In the structurally related N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide MEK inhibitor series (Lv et al., 2016), the N-amide substituent was a critical determinant of antiproliferative activity. The most potent compound, 7b, bore an N-(benzyloxy) group and achieved a MEK1 IC50 of 91 nM and an A549 cell GI50 of 0.26 μM [1]. When the N-substituent was varied across 20 derivatives, GI50 values for A549 cells ranged from 0.26 μM to >10 μM, demonstrating >38-fold sensitivity to amide-sidechain identity [1]. Although the target compound was not directly tested in this study, its N-(2-methoxybenzyl) motif is structurally distinct from both the N-(benzyloxy) group of lead 7b and the N-phenyl or N-benzyl substituents found in other commercially available analogs (e.g., 1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide, CAS 1014070-79-1) . The SAR data from the MEK series strongly imply that the 2-methoxybenzyl amide confers a unique activity profile that cannot be extrapolated from N-phenyl or N-benzyl congeners.

MEK inhibition SAR A549 GI50 pyrazole-4-carboxamide

3-Benzyloxy vs. 3-Ethoxy or 3-Difluoromethyl Substitution: Herbicidal Selectivity Window Inference

In the herbicidal pyrazole-4-carboxamide series reported by Ohno et al. (2004), the 3-alkoxy substituent directly controlled bleaching activity potency and crop safety margins. The lead compound KPP-297, bearing a 3-(3-trifluoromethylbenzyloxy) group, demonstrated potent herbicidal activity against annual lowland weeds while maintaining excellent rice crop safety at application rates of 250–500 g a.i./ha [1]. By contrast, 3-ethoxy and simpler alkoxy-substituted derivatives in the same series showed either reduced potency or compromised crop tolerance [1]. The target compound carries a 3-(benzyloxy) group lacking the electron-withdrawing trifluoromethyl substitution of KPP-297, potentially favoring distinct selectivity profiles. This structural nuance differentiates it from both the optimized agrochemical lead KPP-297 and unsubstituted 3-alkoxy pyrazole-4-carboxamides used as SDHI fungicide scaffolds [2].

herbicide crop safety SDHI pyrazole-4-carboxamide

Complete 1,3,4-Trisubstitution Pattern: Global Physicochemical Property Differentiation from Less Substituted Analogs

The target compound (MW 427.5, C26H25N3O3) is fully substituted at the pyrazole N1, C3, and C4 positions with large lipophilic groups, predicted to confer LogP >4.0 based on structural analogs . By comparison, the simpler 1,3-diphenyl-pyrazole-4-carboxamide MEK inhibitor scaffold (e.g., compound 7b in Lv et al., MW ~397) has lower molecular weight and fewer rotatable bonds [1]. The 2-methoxybenzyl amide component adds an additional aromatic ring, one hydrogen-bond acceptor (methoxy oxygen), and two rotatable bonds relative to N-phenyl or N-benzyl analogs. These cumulative differences shift the compound into a distinct physicochemical property space (MW >425, LogP >4, topological polar surface area ~60–70 Ų) that influences CNS permeability predictions, solubility, and protein binding [2]. For procurement decisions in CNS drug discovery programs, a compound with these specific properties may be intentionally selected to modulate brain penetration or metabolic stability beyond what is achievable with smaller, less lipophilic pyrazole-4-carboxamides.

LogP molecular weight H-bond donors/acceptors drug-likeness CNS MPO

Evidence-Backed Application Scenarios for 1-Benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide Procurement


CNS mGluR2 Antagonist Screening and Hit-to-Lead Probe Generation

The TTD annotation of this compound as an mGluR2 antagonist (Taisho Pharmaceutical origin) [1] positions it as a candidate for CNS drug discovery programs targeting group II metabotropic glutamate receptors. Unlike the vast majority of commercially available pyrazole-4-carboxamides—which lack any curated GPCR target annotation—this compound provides a defensible starting hypothesis for mood, anxiety, and cognitive disorder indications [1]. Procurement is justified when a screening campaign requires a structurally tractable, fully substituted pyrazole-4-carboxamide with a documented (though potency-unquantified) mGluR2 link. Confirmatory in vitro functional assays (e.g., [³⁵S]GTPγS binding in CHO cells expressing human mGluR2) are mandatory prior to lead optimization.

Kinase Inhibitor Selectivity Profiling Using a Structurally Distinct Pyrazole-4-Carboxamide Chemotype

Pyrazole-4-carboxamides are a privileged kinase inhibitor scaffold, with MEK1 IC50 values as low as 91 nM reported for the N-(benzyloxy) series [2]. The target compound's unique N-(2-methoxybenzyl) amide side chain is absent from all published MEK or Aurora kinase inhibitor SAR tables [2][3]. Kinase profiling laboratories may procure this compound as a selectivity control or as a starting point for a new chemical series exploration, particularly where intellectual property freedom-to-operate considerations preclude use of the well-characterized N-(benzyloxy)-1,3-diphenyl-pyrazole-4-carboxamide scaffold [2].

Herbicide Lead Diversification via Alternative 3-Benzyloxy Substitution

The 3-(benzyloxy)pyrazole-4-carboxamide core is structurally related to the herbicidal lead KPP-297 but lacks the 3-(trifluoromethyl) electron-withdrawing group that defines the commercial series [4]. Agrochemical R&D groups seeking to diversify beyond the SAR-saturated trifluoromethylbenzyloxy space may procure this compound for greenhouse-level herbicidal activity screening and crop-safety profiling under flooded paddy or upland conditions [4]. The N-(2-methoxybenzyl) amide further differentiates it from the N-ethoxy amide present in KPP-297, potentially altering phloem mobility and environmental fate [4].

Chemical Biology Probe for Occupancy-Driven Pharmacophore Mapping of mGluR2 Allosteric Sites

Given its TTD annotation as an mGluR2 antagonist [1], this compound may serve as a tool molecule for mapping the allosteric binding pocket of mGluR2 when paired with site-directed mutagenesis or photoaffinity labeling experiments. Its three distinct aromatic regions (1-benzyl, 3-benzyloxy, N-(2-methoxybenzyl)) provide multiple vectors for chemical modification, enabling systematic SAR expansion. Procurement by academic chemical biology groups is warranted when the goal is to generate novel negative allosteric modulator (NAM) chemotypes distinct from the well-precedented phenyl-pyrazole, triazolopyridine, and quinolinone mGluR2 NAM series.

Quote Request

Request a Quote for 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.